Structural Distinctiveness: C-2 4-Nitrophenyl vs. Unsubstituted Phenyl and C-4 N-Isopropyl vs. N-Benzyl Analogs
The combination of a 4-nitrophenyl group at C-2 and an N-isopropyl group at C-4 is structurally distinct from both the clinically approved 4-anilinoquinazoline EGFR inhibitors and the closest 2-(4-nitrophenyl)quinazolin-4-amine analogs (e.g., N-benzyl, N,N-dimethyl, N-(3-methoxypropyl) derivatives). The electron-withdrawing 4-nitro substituent is expected to influence quinazoline core electronics, hinge-region hydrogen bonding, and target selectivity differently than the 3-chloro-4-fluoroaniline present in gefitinib or the 3-ethynylphenyl group in erlotinib. The branched isopropyl group at C-4 introduces unique steric constraints absent from linear or bulkier N-substituents. The compound is listed as Reference Example 629 in patent US10202379, indicating it was synthesized as part of a JAK/kinase inhibitor optimization program, though specific IC50 values for this example are not publicly disclosed [1].
| Evidence Dimension | Structural differentiation: C-2 aryl group and C-4 N-substituent identity, electronic properties, and steric profile |
|---|---|
| Target Compound Data | C-2: 4-nitrophenyl (Hammett σp = 0.78); C-4: N-isopropyl (branched, secondary amine, cLogP contribution ~1.5) |
| Comparator Or Baseline | Gefitinib: C-4 3-chloro-4-fluoroaniline; Erlotinib: C-4 3-ethynylphenyl-aniline; Closest analog: N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine (C-4 N-benzyl); N,N-dimethyl-2-(4-nitrophenyl)quinazolin-4-amine (C-4 N,N-dimethyl). No quantitative biological data are publicly available for any of these analogs in a shared assay system. |
| Quantified Difference | Electronic: Hammett σp 0.78 (4-NO2) vs. σm 0.37 (3-Cl) vs. σp 0.00 (H). Steric: N-isopropyl vs. N-benzyl vs. N,N-dimethyl. Quantitative biological differentiation cannot be computed due to absence of publicly available data. |
| Conditions | Structural comparison only; no shared assay conditions are applicable. |
Why This Matters
The structural uniqueness of the C-2 4-nitrophenyl and C-4 N-isopropyl substitution pattern means this compound cannot be assumed to recapitulate the pharmacology of any known quinazoline kinase inhibitor; it must be empirically characterized by the end user.
- [1] US Patent 10202379. JAK kinase modulating compounds and methods of use thereof. Reference Example 629. View Source
